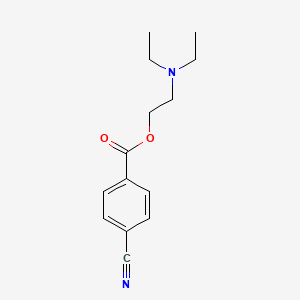
2-(Diethylamino)ethyl 4-cyanobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 4-cyanobenzoate is an organic compound with the molecular formula C14H18N2O2 It is a derivative of benzoic acid and is characterized by the presence of a diethylamino group and a cyano group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethyl 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-cyanobenzoic acid or other oxidized derivatives.
Reduction: Formation of 2-(Diethylamino)ethyl 4-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 4-cyanobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of local anesthetics.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethyl 4-cyanobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of the diethylamino group can enhance its ability to penetrate cell membranes, allowing it to exert its effects intracellularly .
Comparaison Avec Des Composés Similaires
Similar Compounds
Procaine (2-(Diethylamino)ethyl 4-aminobenzoate): A local anesthetic with a similar structure but with an amino group instead of a cyano group.
Benzocaine (Ethyl 4-aminobenzoate): Another local anesthetic with an ethyl group instead of a diethylamino group.
Uniqueness
2-(Diethylamino)ethyl 4-cyanobenzoate is unique due to the presence of the cyano group, which can impart different chemical reactivity and biological activity compared to its analogs. This structural difference can influence its pharmacokinetic properties and its interaction with molecular targets.
Propriétés
Numéro CAS |
61499-25-0 |
|---|---|
Formule moléculaire |
C14H18N2O2 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 4-cyanobenzoate |
InChI |
InChI=1S/C14H18N2O2/c1-3-16(4-2)9-10-18-14(17)13-7-5-12(11-15)6-8-13/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
LRDMULMGSJPPAM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


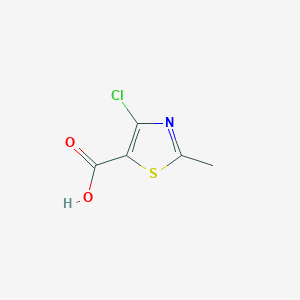

![tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14128243.png)
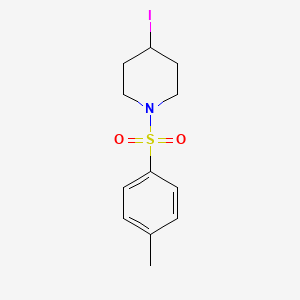
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14128250.png)




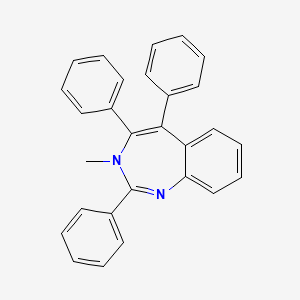
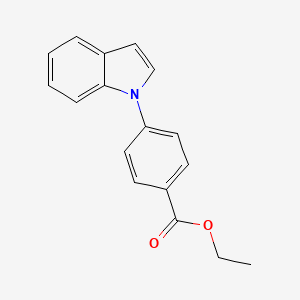

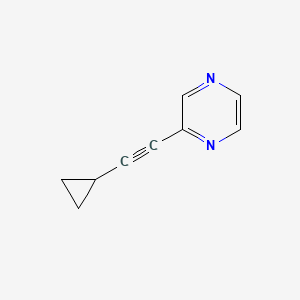
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)
